![molecular formula C12H10Cl2N4O B2878412 (E)-N'-(2,6-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 89270-42-8](/img/structure/B2878412.png)
(E)-N'-(2,6-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a highly effective medicinal hydrazide derivative has been synthesized from the Schiff base route using 2,6-dichlorobenzaldehyde and thiosemicarbazide . The structure of the ligand and its complexes were established through various spectral studies .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectral studies. These include analytical (elemental and TLC) and spectral (IR, H 1 NMR, and C 13 NMR) methods of characterization .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. Solvation science has been used to understand and quantify the effects of solvents on reactions, providing tools for the rational choice of solvents for synthetic processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the PubChem database provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
- Researchers have developed a luminescent 56-metal Cd(II)–Sm(III) nanocluster using a flexible Schiff base ligand. This nanocluster exhibits rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN) , a common pesticide. It demonstrates high sensitivity and selectivity, making it suitable for quantitatively analyzing DCN concentrations in fruit extracts .
- A novel pillared-layered entangled luminescent metal–organic framework, [Zn2(bpdc)2(BPyTPE)] (where BPyTPE = (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene), has been designed. This framework exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .
- Although limited work has been reported, (E)-2-(2,6-dichlorobenzylidene)hydrazinecarbothioamide (DHC) has been synthesized using 2,6-dichlorobenzaldehyde and thiosemicarbazide. Further exploration of its biofilm-related properties could be valuable .
Pesticide Detection
Fluorescent Materials
Biofilm Studies
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s synthesized from schiff base route and also synthesized its some transition metal complexes . The structure of the ligand and its complexes were carried out through various spectral studies .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit a range of absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects .
properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-5-11(17-16-7)12(19)18-15-6-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H,16,17)(H,18,19)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRQCZYRXNULEX-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2,6-dichlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide |
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